molecular formula C11H11ClO5 B2623724 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate CAS No. 2229566-47-4

1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate

Cat. No.: B2623724
CAS No.: 2229566-47-4
M. Wt: 258.65
InChI Key: UQEVPFRSBNGWCX-UHFFFAOYSA-N
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Description

1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate, also known as dimethyl 2-chloro-5-methoxyisophthalate, is an organic compound with the molecular formula C11H11ClO5 and a molecular weight of 258.66 g/mol . This compound is characterized by its aromatic benzene ring substituted with chloro, methoxy, and carboxylate groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate typically involves the esterification of 2-chloro-5-methoxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar esterification process but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in drug design, it may act as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate is unique due to the presence of both chloro and methoxy substituents, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industry .

Properties

IUPAC Name

dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-15-6-4-7(10(13)16-2)9(12)8(5-6)11(14)17-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEVPFRSBNGWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(=O)OC)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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